molecular formula C8H5Cl2IN2 B8145533 5,6-dichloro-3-iodo-1-methyl-1H-indazole

5,6-dichloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B8145533
M. Wt: 326.95 g/mol
InChI Key: SSOBYQWQXNKZMB-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-iodo-1-methyl-1H-indazole is a halogenated indazole derivative that serves as a versatile and valuable building block in pharmaceutical research and development . Its molecular structure, featuring a substituted indazole core, makes it a crucial intermediate in the synthesis of various biologically active molecules and novel inhibitors that target specific enzymes or receptors, which is a fundamental process in modern drug discovery . This compound is primarily utilized in the study and development of potential cancer therapies. Researchers leverage its reactive sites to design and optimize novel compounds that can interfere with tumor growth and metastasis . The indazole scaffold is a medicinally important heterocyclic moiety, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Furthermore, indazole-based compounds have been investigated as kinase inhibitors and have shown significant anti-cancer activity in both in vitro and in vivo models, underscoring the research value of this chemical class . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-3-iodo-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IN2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOBYQWQXNKZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Synthetic Transformations and Reactivity Profiles of 5,6 Dichloro 3 Iodo 1 Methyl 1h Indazole

Investigation of Reaction Mechanisms for Halogenation, Alkylation, and Cyclization Pathways

The synthesis of the core indazole structure and its subsequent functionalization involve several key reaction types, each with distinct mechanistic underpinnings.

Halogenation: The introduction of the iodine atom at the C3 position of the indazole ring is a critical step. This reaction typically proceeds via an electrophilic iodination mechanism. For N-methylated indazoles like the title compound, the starting material would be 5,6-dichloro-1-methyl-1H-indazole. The reaction often employs molecular iodine (I₂) in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), in a polar solvent like dimethylformamide (DMF). chim.itrsc.org The base deprotonates the C3 position, which is the most acidic carbon proton on the indazole ring, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic iodine, leading to the formation of the C-I bond. chim.it The general conditions for such iodination reactions are outlined in Table 1.

Table 1: General Conditions for C3-Iodination of Indazoles An interactive data table based on common literature findings.

Reagent Base Solvent Temperature Typical Yield Reference
Iodine (I₂) K₂CO₃ DMF 60 °C Good to Excellent rsc.org
Iodine (I₂) KOH DMF Room Temp - 35 °C Good chim.itgoogle.com

Alkylation: The methylation at the N1 position is a crucial structural feature. The N-alkylation of the indazole scaffold can be complex due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. nih.gov The regioselectivity is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring. nih.govnih.gov For the synthesis of the 1-methyl derivative, a common route involves the reaction of 5,6-dichloro-3-iodo-1H-indazole with a methylating agent like methyl iodide (CH₃I) in the presence of a base. rsc.org Density Functional Theory (DFT) calculations on related systems suggest that the formation of N1-substituted products can be driven by chelation mechanisms when certain metal ions (like cesium) are present, while other non-covalent interactions can favor the N2-product. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole, which can also favor N1 substitution under thermodynamic control. nih.govnih.govchemicalbook.com

Cyclization Pathways: The formation of the indazole ring itself is a key cyclization event. One classical method is the Davis-Beirut reaction, which involves the condensation of an o-toluidine (B26562) derivative. Another common pathway involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper. nih.gov For instance, a substituted o-haloaryl ketone can react with a hydrazine (B178648) to form a hydrazone, which then undergoes an intramolecular Ullmann-type cyclization catalyzed by copper to form the indazole ring. researchgate.net The mechanism involves the formation of a C-N bond, closing the five-membered pyrazole (B372694) ring onto the benzene (B151609) ring.

Exploration of Radical Pathways in Indazole Ring Formation and Functionalization

While ionic pathways are common, radical mechanisms also play a significant role in the chemistry of indazoles.

Radical Functionalization: The C3-iodo group on 5,6-dichloro-3-iodo-1-methyl-1H-indazole makes it a suitable precursor for radical reactions. The relatively weak C-I bond can be homolytically cleaved to generate an indazol-3-yl radical. This radical can then participate in various coupling reactions. For example, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO, with a proposed mechanism supported by quantum chemical calculations. chim.it Similar radical processes can be envisioned for the functionalization of the title compound. Diaryliodonium salts can also be used to generate aryl radicals that react with N-hydroxyindazoles, proceeding through a radical O-arylation followed by a nih.govnih.gov-rearrangement. researchgate.net

Radical Ring Formation: Some synthetic routes to the indazole core involve radical intermediates. For instance, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is suggested to proceed through a radical chain mechanism, as revealed by DFT calculations. nih.gov This involves an iodine-assisted hydrogen transfer from a benzylic position to a nitrogen atom. While this applies to 2H-indazoles, it highlights the feasibility of radical cyclizations in forming the indazole ring system.

Role of Catalytic Species and Ligands in Promoting Selective Reactions

Catalysts and their associated ligands are paramount in controlling the regioselectivity and efficiency of reactions involving the indazole scaffold.

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions, and the C3-iodo bond of the title compound makes it an excellent substrate for such transformations. rsc.orgyoutube.com Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to introduce new carbon-carbon bonds at the C3 position. google.comnih.gov The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and, crucially, the phosphine (B1218219) ligand (e.g., XantPhos, P(o-tol)₃) can dramatically influence the reaction's outcome and yield. google.comnih.govrsc.org For example, in the Suzuki cross-coupling of unprotected 3-iodoindazoles, PdCl₂(PPh₃)₂ was found to give complete conversion, whereas other catalyst/ligand systems were less effective. nih.gov The catalytic cycle typically involves oxidative addition of the iodo-indazole to a Pd(0) species, followed by transmetalation with a boronic acid or other organometallic reagent, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

Copper Catalysis: Copper catalysts are also vital, particularly in N-arylation and cyclization reactions. researchgate.netnih.gov Copper(I) iodide (CuI) is a common catalyst for Ullmann-type reactions, which are used to form C-N bonds in indazole synthesis. nih.govresearchgate.net The ligand, often a diamine derivative, plays a crucial role in stabilizing the copper center and facilitating the catalytic cycle. researchgate.net Copper catalysts, in conjunction with specific bipyridyl-based ligands, have also been shown to be essential for achieving high product selectivity in halo-halodifluoromethylation reactions of alkenes, a process that could potentially be adapted for indazole functionalization. nih.gov

Table 2: Examples of Catalytic Systems in Indazole Chemistry An interactive data table summarizing catalyst and ligand roles.

Reaction Type Catalyst Ligand Role of System Reference
Suzuki Coupling PdCl₂(PPh₃)₂ Triphenylphosphine C3-Vinylation of 3-iodoindazole nih.gov
Heck Reaction Pd(OAc)₂ Tri-o-tolylphosphine C3-Vinylation of 3-iodoindazole google.com
N-Arylation CuI (1R,2R)-Cyclohexane-1,2-diamine Regioselective N1-arylation researchgate.net
Intramolecular Cyclization Copper None specified Ullmann-type C-N bond formation researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Indazole Synthesis

The final structure and yield of indazole derivatives are often governed by a delicate balance between reaction kinetics and thermodynamics.

Thermodynamic Stability: As a general principle for the parent scaffold, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 2.3 kcal/mol. chemicalbook.com This inherent stability often drives reactions toward the N1-substituted product under conditions that allow for equilibrium to be reached. nih.gov For instance, certain N-alkylation reactions can be designed to favor the thermodynamic N1 product through an equilibration process. nih.gov

Kinetic Control: In contrast, under kinetic control, the reaction product is the one that is formed fastest. The regioselectivity of N-alkylation can be highly dependent on the reaction conditions, which influence the kinetic pathway. nih.gov DFT calculations and studies of partial charges and Fukui indices can provide insight into the kinetic favorability of attack at N1 versus N2. nih.gov For example, DFT studies on the alkylation of a bromo-indazole derivative revealed that different mechanisms (chelation vs. non-covalent interactions) dictate the N1/N2 regioselectivity, highlighting the kinetic nature of the product distribution under specific conditions. nih.gov Similarly, kinetic studies of reactions with various nucleophiles can help quantify the reactivity of different positions on the indazole ring. researchgate.net Computational methods like DFT are increasingly used to model transition states, calculate activation energies, and predict the most likely reaction pathways, offering a deeper understanding of the kinetic and thermodynamic factors at play. nih.govrsc.orgresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Recognition of 5,6 Dichloro 3 Iodo 1 Methyl 1h Indazole Analogues

Positional and Substituent Effects on Indazole Bioactivity (e.g., C3, C5, C6, N1)

The bioactivity of indazole derivatives is highly dependent on the nature and position of their substituents. The C3, C5, C6, and N1 positions are key points for modification, with changes significantly impacting potency and selectivity.

C3 Position: The C3 position of the indazole ring is critical for establishing strong inhibitory activities. SAR studies have shown that introducing a suitably substituted carbohydrazide (B1668358) moiety at this position plays a crucial role in the in vitro inhibitory potency of certain enzyme inhibitors. nih.gov Direct functionalization at the C3 position is less common than at the nitrogen positions due to lower nucleophilicity, but methods have been developed for C3-allylation, creating important quaternary stereocenters. nih.gov In the context of kinase inhibition, substitutions at the C3 position can be essential for activity. For instance, in a series of 3-substituted 1H-indazoles, the presence of specific groups at C3 was vital for their efficacy. nih.gov

C5 and C6 Positions: The benzene (B151609) portion of the indazole ring, including the C5 and C6 positions, tolerates a variety of substituents. nih.gov Halogenation at these positions is a common strategy. For example, the presence of a chloro group at C5 or C6 is a feature in many active indazole analogues. nih.gov In a study on hepcidin (B1576463) production inhibitors, optimization of substituents at the C6 position, along with the C3 position, led to a potent inhibitor. nih.gov Specifically, a 6-chloro substituent was found to be a competent coupling partner in the synthesis of C3-allylated indazoles. nih.gov

N1 Position: The N1 position of the indazole ring is frequently targeted for modification to influence potency. SAR studies reveal that various substituents at the N1 position can have a more pronounced effect on the potency against some enzyme isoforms over others, thereby influencing selectivity. nih.gov For example, in the development of selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group at the N1 position enhanced potency. nih.gov The steric hindrance created by a C3-substituent can direct reactions like arylation to selectively occur at the N1 position. nih.gov

The following table summarizes the general impact of substitutions at these key positions based on various research findings.

PositionGeneral Effect of SubstitutionResearch Context ExampleCitations
C3 Crucial for inhibitory activity; can accommodate moieties like carbohydrazides or allyl groups.Introduction of a carbohydrazide moiety led to potent IDO1 enzyme inhibition. nih.govnih.gov
C5 Tolerates various substituents, including halogens, influencing overall compound properties.A 5-chloro substituted indazole was successfully used in C3-allylation reactions. nih.govnih.gov
C6 Modifications can significantly enhance potency; often substituted with halogens or methylsulfonyl groups.Optimization of 3,6-disubstituted indazoles led to potent hepcidin production inhibitors. nih.govnih.gov
N1 Substituents strongly affect potency and can modulate selectivity between related biological targets.Replacing N1-ethyl with a cyclobutyl group enhanced potency in SERD compounds. nih.gov

Influence of Halogen Substituents (Cl, I) on Ligand-Target Interactions

Halogen atoms like chlorine (Cl) and iodine (I) are not mere hydrophobic fillers but can actively participate in crucial non-covalent interactions known as halogen bonds (XBs). nih.gov This directional interaction occurs between an electropositive region (the σ-hole) on the halogen atom and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's binding pocket. nih.govnih.gov

The strength of a halogen bond increases in the order of Cl < Br < I. nih.gov Consequently, substituting a chlorine atom with an iodine atom can significantly enhance binding affinity. This phenomenon provides a powerful tool in drug design, where the strategic placement of a halogen can improve biological activity. nih.gov

In the case of 5,6-dichloro-3-iodo-1-methyl-1H-indazole, the substituents offer several potential interactions:

Iodine at C3: The iodine atom at the C3 position is the most potent halogen bond donor among the substituents. Its large size and high polarizability create a significant σ-hole, enabling it to form strong halogen bonds with suitable acceptor groups in a target protein. This interaction can be a primary determinant of the ligand's binding affinity and orientation. nih.govdiva-portal.org

Studies on protein-ligand complexes have demonstrated that increasing halogen size from chlorine to iodine leads to a more favorable binding enthalpy, even if it is sometimes compensated by unfavorable entropy changes. nih.gov The strategic introduction of halogens into a ligand scaffold is a key tactic for improving ligand-receptor interactions and optimizing lead compounds. nih.gov

Conformational Landscape and Pharmacophore Modeling of Indazole Derivatives

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com For indazole derivatives, pharmacophore models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic interactions. ugm.ac.idresearchgate.net

Model Generation: Pharmacophore models for indazole-based inhibitors are often generated using known active ligands or the structure of the biological target. ugm.ac.idnih.gov For instance, a model developed for Estrogen Receptor alpha (ERα) inhibitors included a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions as key elements. ugm.ac.idresearchgate.net

Virtual Screening: These models serve as 3D queries to screen large compound libraries, identifying novel molecules that possess the required spatial arrangement of features for biological activity. dovepress.com This approach has been successfully used to identify indazole-based fragments that inhibit Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov

SAR Exploration: Molecular docking, often used in conjunction with pharmacophore modeling, helps to explore the SAR and understand the interaction mechanisms at an atomic level. nih.gov By visualizing how different indazole analogues fit into a binding site, researchers can rationalize why certain substitutions lead to increased or decreased activity. For example, docking studies showed that substituting an indole (B1671886) with an indazole core could create an additional hydrogen bond with the backbone of a target kinase, thereby improving binding. nih.gov

Computational and Theoretical Investigations of 5,6 Dichloro 3 Iodo 1 Methyl 1h Indazole

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5,6-dichloro-3-iodo-1-methyl-1H-indazole. These calculations provide a detailed understanding of the molecule's electronic structure, which dictates its reactivity and spectroscopic behavior. nih.govresearchgate.net

The distribution of electrons within the molecule is heavily influenced by its substituents. The two chlorine atoms at positions 5 and 6, along with the iodine atom at position 3, are electron-withdrawing groups that modulate the electron density of the indazole ring system. Conversely, the methyl group at the N1 position is electron-donating. DFT calculations can map this electron distribution through molecular electrostatic potential (MEP) surfaces, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov For indazole derivatives, DFT studies have been used to calculate these parameters to understand how different substituents affect molecular behavior. nih.gov

Furthermore, quantum chemical methods can predict spectroscopic properties. By calculating vibrational frequencies, researchers can simulate infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of novel indazole derivatives. nih.gov

Table 1: Illustrative Predicted Electronic Properties of an Indazole Derivative using DFT
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DMeasures the molecule's overall polarity.
Chemical Hardness (η)2.35 eVMeasures resistance to change in electron distribution.

Molecular Modeling and Simulation: Binding Mode Prediction and Ligand-Protein Dynamics

Molecular modeling techniques are essential for predicting how this compound might interact with biological targets, such as protein kinases, which are common targets for indazole-based inhibitors. nih.gov Molecular docking is a primary tool used to forecast the preferred binding orientation of a ligand within a protein's active site. derpharmachemica.com

In a typical docking study, a 3D model of the indazole compound is placed into the binding pocket of a target protein structure, often obtained from X-ray crystallography. The software then samples numerous possible conformations and orientations, scoring them based on a function that estimates binding affinity. derpharmachemica.com For this compound, docking studies would likely predict key interactions, such as hydrogen bonds involving the indazole nitrogen atoms, hydrophobic interactions with nonpolar residues, and halogen bonds formed by the chlorine and iodine atoms. mdpi.com The binding energy values derived from these simulations help prioritize compounds for further investigation. derpharmachemica.com

Following docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-protein complex over time. mdpi.comnih.gov An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a view of how the ligand and protein adjust to each other in a simulated physiological environment. nih.gov These simulations can confirm the stability of the interactions predicted by docking and reveal other transient interactions or conformational changes that might be important for biological activity. Analysis of parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of its components. mdpi.com

Table 2: Representative Molecular Docking and MD Simulation Results for an Indazole Ligand
ParameterResultInterpretation
Binding Energy (Docking)-8.5 kcal/molPredicted strong binding affinity to the target protein.
Key Interacting ResiduesGlu885, Ala866, Phe918Identifies specific amino acids crucial for binding.
Types of InteractionsHydrogen Bond, π-π Stacking, Halogen BondDescribes the nature of the forces stabilizing the complex. nih.govmdpi.com
RMSD of Ligand (MD)1.5 ÅIndicates the ligand remains stable in the binding pocket.

In Silico Screening and Virtual Library Design for Indazole-Based Chemical Probes

In silico screening and virtual library design are powerful computational strategies for identifying novel, active compounds based on a specific chemical scaffold. These methods leverage vast digital chemical libraries to find promising candidates before committing to the resource-intensive process of chemical synthesis and experimental testing. nih.gov

In silico high-throughput screening (HTS) involves docking millions of commercially or virtually available compounds against a specific biological target. nih.gov This process acts as a computational filter, identifying molecules that are predicted to bind favorably to the target. For indazole research, such a screen could identify new derivatives with potential activity against a protein of interest. nih.gov

More targeted than HTS is the design of a virtual library. This approach begins with a core scaffold, such as the 5,6-dichloro-1-methyl-1H-indazole framework. This core is then computationally functionalized with a variety of chemical groups at one or more positions. For instance, the iodine at the C3-position is a common site for modification via cross-coupling reactions, making it an ideal point for introducing diversity. chim.it A virtual library is created by systematically adding different substituents (e.g., amines, phenyl rings, alkyl chains) at this position. The properties of each resulting virtual compound, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted activity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, are then calculated. This allows researchers to prioritize a smaller, more manageable set of the most promising derivatives for synthesis and biological evaluation. nih.gov

Table 3: Example of a Virtual Library Design Strategy for Indazole Probes
ScaffoldModification SiteBuilding BlocksLibrary SizeFiltering Criteria
5,6-dichloro-1-methyl-1H-indazoleC3-position1,000 diverse amines1,000 virtual compoundsPredicted Binding Affinity > -7.0 kcal/mol
Lipinski's Rule of Five compliant
Predicted low toxicity

Application of Chemoinformatics and Machine Learning in Indazole Research

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the analysis and modeling of complex chemical and biological data. nih.govmdpi.com These approaches are widely applied in the study of indazole derivatives to predict activity and guide molecular design.

Chemoinformatics encompasses the methods used to store, retrieve, and analyze chemical information. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. distantreader.org QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of indazole derivatives with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, untested indazole compounds, helping to prioritize synthetic efforts. distantreader.org

Machine learning, a subset of artificial intelligence, utilizes algorithms that learn from data to make predictions. mdpi.com In indazole research, ML models such as Random Forest, Support Vector Machines (SVMs), and deep neural networks can be trained on large datasets of compounds. preprints.org These models can predict a wide range of properties, including:

Biological Activity: Predicting the inhibitory concentration (IC50) against a specific target. nih.gov

ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles, which are crucial for developing viable drug candidates. propulsiontechjournal.com

De Novo Design: Generative ML models can design entirely new indazole-based molecules that are optimized for desired properties.

By integrating these computational tools, researchers can navigate the vast chemical space of indazole derivatives more efficiently, identifying promising candidates with a higher probability of success in later-stage experimental validation. yesilscience.com

Academic Research Applications of 5,6 Dichloro 3 Iodo 1 Methyl 1h Indazole and Its Derivatives in Biological Systems

Indazole Derivatives as Molecular Probes for Target Validation in Cellular Pathways

Indazole derivatives are frequently employed as molecular probes to investigate and validate the function of specific proteins within cellular signaling pathways. Their ability to selectively bind and modulate the activity of a target protein allows researchers to establish a causal link between that protein and a cellular response.

For instance, indazole-containing compounds have been developed as potent inhibitors of various protein kinases. nih.gov Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.gov By using a selective indazole-based kinase inhibitor, researchers can block a specific signaling pathway and observe the downstream consequences, such as inhibition of cell proliferation or induction of apoptosis. This validates the targeted kinase as a potential therapeutic intervention point. One study identified an indazole derivative, compound 2f, which potently inhibited the proliferation of several cancer cell lines, including the 4T1 breast cancer line. nih.gov Further investigation showed that this compound induced apoptosis through the ROS-mitochondrial pathway and suppressed tumor growth in a mouse model, thereby validating its potential targets within these cancer-related pathways. nih.gov

Similarly, indazole derivatives have been instrumental in validating the role of Calcium Release-Activated Calcium (CRAC) channels in immune cell function. nih.gov CRAC channels are critical for mediating the sustained calcium influx required for the activation of immune cells, such as mast cells and T lymphocytes. nih.govpatsnap.com Researchers have synthesized indazole-3-carboxamides that act as potent CRAC channel blockers. nih.gov Using these compounds as molecular probes, they demonstrated that inhibiting CRAC channel-mediated calcium entry effectively suppresses the release of pro-inflammatory mediators from activated mast cells. nih.gov This validates the CRAC channel as a key regulator of mast cell degranulation and a viable target for inflammatory diseases.

The application of these molecular probes allows for the systematic dissection of cellular circuits, confirming the role of individual proteins and paving the way for the development of targeted therapeutics.

Mechanistic Studies of Indazole Interactions with Specific Biological Targets (e.g., Kinases, CRAC Channels)

Understanding how a molecule interacts with its biological target is fundamental to drug discovery and chemical biology. Derivatives of the indazole scaffold have been central to detailed mechanistic studies, providing insights into their interactions with important protein classes like kinases and ion channels.

The mechanism of action for indazole derivatives has been elucidated for several targets. In the context of CRAC channels, studies have focused on how these compounds achieve their inhibitory effects. Research on indazole-3-carboxamides revealed that their specific chemical structure, particularly the regiochemistry of the amide linker, is critical for blocking calcium influx. nih.gov For example, compound 12d (an indazole-3-carboxamide) potently inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC50, while its reverse amide isomer, 9c , is inactive. nih.gov This highlights a precise structural requirement for interaction with the channel. These inhibitors effectively reduce the nuclear translocation of NFAT (nuclear factor of activated T-cells), a key transcription factor downstream of calcium signaling, thus preventing the expression of inflammatory genes. nih.govresearchgate.net

In the field of oncology, the MOA of indazole-based kinase inhibitors has been extensively studied. nih.gov Many of these compounds function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins. nih.gov The indazole scaffold often serves as a core structure that can be modified to achieve high potency and selectivity against specific kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For example, the marketed drug Pazopanib, which contains both indazole and pyrimidine moieties, targets multiple tyrosine kinases, including VEGFR. nih.govmdpi.com Mechanistic studies on indazole derivatives have also explored their ability to inhibit quorum sensing in bacteria by targeting S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), revealing the structural features essential for this activity through quantitative structure-activity relationship (QSAR) and molecular docking studies. nih.gov

Indazole derivatives have been shown to interact with their targets through both orthosteric and allosteric mechanisms. Orthosteric binding involves the compound binding directly to the primary, active site of a protein, as is common with many ATP-competitive kinase inhibitors.

More distinctively, some indazole derivatives function as allosteric modulators, binding to a secondary site on the target protein distinct from the active (orthosteric) site. nih.govmdpi.com This binding event induces a conformational change in the protein, which in turn modulates the activity at the active site. nih.gov This can offer advantages in terms of specificity and avoiding side effects. nih.govmdpi.com

A notable example is the development of indazole arylsulfonamides as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4). acs.org These compounds bind to an intracellular allosteric site on the receptor, demonstrating a unique mechanism for modulating G-protein coupled receptor (GPCR) activity. acs.org Similarly, a class of indazole ethers was identified as potent, non-steroidal modulators of the glucocorticoid receptor (GR). nih.gov A structure-based design approach led to compounds that displayed picomolar potency in cellular assays, inhibiting the release of the pro-inflammatory cytokine TNF-α. nih.gov These studies showcase the utility of the indazole scaffold in targeting allosteric sites, providing a more nuanced approach to modulating protein function compared to direct orthosteric inhibition. mdpi.come-tarjome.com

Indazole Scaffolds in the Development of New Chemical Tools for Biological Research

The chemical tractability and inherent biological relevance of the indazole scaffold have established it as a foundational structure for creating new chemical tools for research. nih.govnih.gov Its rigid bicyclic structure provides a stable platform that can be systematically modified, allowing chemists to fine-tune properties such as potency, selectivity, and cell permeability. benthamscience.commdpi.com

The synthesis of diverse indazole libraries has become a key strategy in chemical biology. nih.govbenthamscience.commdpi.com Methodologies such as Suzuki-Miyaura coupling, Heck coupling, and various cyclization reactions are used to produce a wide array of derivatives. nih.govnih.govnih.gov For example, 6-bromo-3-iodo-1H-indazole can be used as a key intermediate that undergoes Suzuki coupling to introduce different chemical groups, leading to the generation of compounds with distinct biological activities. nih.gov This synthetic versatility allows for the creation of tailored molecules designed to probe specific biological questions.

These chemical tools are not limited to inhibitors. The indazole scaffold can be incorporated into fluorescent probes, affinity labels, or photo-crosslinkers to help identify and characterize protein targets, map binding sites, and visualize biological processes in real-time. The development of such tools is crucial for advancing our understanding of complex biological systems and for the initial stages of drug discovery.

Exploration of Indazoles in Novel Biological Targets and Pathophysiological Processes

While indazoles are well-established as inhibitors of kinases and certain ion channels, ongoing research continues to uncover their utility against novel biological targets and in new disease contexts. ingentaconnect.comnih.gov This exploration expands the therapeutic potential of the indazole scaffold beyond its traditional applications.

Recent studies have investigated indazole derivatives in cardiovascular diseases. nih.gov Compounds like YC-1 have been identified as activators of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, suggesting applications in circulatory disorders. nih.gov Other derivatives have shown potential in preventing atherosclerosis and protecting against ischemia-reperfusion injury. nih.gov

The scope of indazole research also extends to infectious diseases. Novel indazole derivatives have been synthesized and evaluated as potential antibacterial agents, with some showing promising activity against both replicating and non-replicating bacteria by inhibiting essential enzymes like glutamate racemase, which is involved in peptidoglycan synthesis. researchgate.net Furthermore, certain indazoles have been investigated for their antiprotozoal and antiviral activities. researchgate.netnih.gov

Researchers are also exploring indazoles as modulators of targets involved in neurodegenerative diseases, such as Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, and as modulators of cannabinoid receptors. nih.govresearchgate.net The broad range of biological activities associated with this scaffold underscores its importance and ensures that it will remain a focal point for the discovery of probes and lead compounds for a wide variety of pathophysiological processes. nih.govbenthamscience.com

Data Tables

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Derivatives on CRAC Channels and Mast Cell Function Data sourced from a study on indazole-3-carboxamides as CRAC channel blockers. nih.gov

CompoundCRAC Channel Inhibition (IC50, µM)TNF-α Secretion Inhibition (IC50, µM)
12a 1.51< 1
12d 0.670.28
12e > 10< 1
9c (reverse amide)> 100Not reported

Table 2: Antiproliferative Activity of Indazole Derivative 2f Against Various Cancer Cell Lines Data sourced from a study on the biological evaluation of indazole derivatives as anti-cancer agents. nih.gov

Cell LineCancer TypeIC50 (µM)
4T1 Breast Cancer0.23
MCF-7 Breast Cancer0.31
A549 Lung Cancer1.15
HCT116 Colon Cancer0.54

Future Research Horizons for 5,6-dichloro-3-iodo-1-methyl-1H-indazole: A Look Ahead

The compound this compound, a halogenated derivative of the indazole scaffold, represents a molecule of significant interest for future research and development in medicinal chemistry and beyond. While specific research on this particular compound is emerging, the broader family of indazole derivatives has been the subject of extensive investigation, revealing a wide array of biological activities and potential therapeutic applications. This article explores the future perspectives and emerging research trajectories for this compound, focusing on advanced analytical techniques, novel molecular probes, high-throughput methodologies, and the importance of interdisciplinary collaboration.

Q & A

Q. What are the key considerations for synthesizing 5,6-dichloro-3-iodo-1-methyl-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential halogenation and cyclization. For example, hydrazine hydrate in DMF under reflux facilitates indazole ring formation, as seen in analogous nitro-substituted indazoles . Optimize temperature (80–100°C) and stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ketone precursors) to improve yields. Iodination may require N-iodosuccinimide (NIS) in acetic acid to target the 3-position. Recrystallization from DMF effectively removes isomers (e.g., 2,3-dichlorophenyl isomers) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use 1H NMR to identify aromatic protons (δ 7.4–8.9 ppm for dichloro and iodo substituents) and the methyl group (δ ~3.9 ppm) . 13C NMR resolves carbons adjacent to halogens (e.g., C-I at δ ~90 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion cluster (M+H)+, noting iodine’s isotopic pattern (e.g., m/z 357, 359 for [M+H]+). X-ray crystallography, as applied to triazolo-thiadiazine derivatives , provides definitive structural validation.

Q. What purification strategies are effective for removing halogenated byproducts in this compound?

  • Methodological Answer :
  • Recrystallization : Use DMF or ethanol/water mixtures to isolate the target compound from dichloro or iodo isomers .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) to separate halogenated impurities.
  • HPLC : Use a C18 column and acetonitrile/water (0.1% TFA) for high-purity isolation, monitoring at 254 nm .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from residual solvents, paramagnetic impurities, or rotational isomers. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the methyl group) by analyzing shifts at 25°C vs. 60°C.
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian 16) .

Q. What experimental designs are recommended to study the role of iodine in biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with bromine, hydrogen, or methyl at the 3-position. Test kinase inhibition (e.g., PKA or CDK targets) using in vitro assays .
  • Halogen Bonding Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to evaluate iodine’s interaction with kinase ATP-binding pockets .
  • Radioiodination : Incorporate ¹²⁵I for biodistribution studies in animal models, referencing protocols for nitroimidazole imaging agents .

Q. How should researchers address conflicting literature reports on the pharmacological efficacy of halogenated indazoles?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (IC₅₀ vs. Ki), and compound purity (HPLC ≥95%) .
  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays (e.g., ³³P-ATP incorporation) .
  • Controlled Replication : Reproduce key studies with standardized protocols (e.g., fixed ATP concentrations at 10 μM) to isolate variables .

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